4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide
Description
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a 3-nitro group and a 3-methyl-2,5-dioxoimidazolidinyl methyl moiety.
Properties
IUPAC Name |
4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-14-6-10(17)15(12(14)19)5-8-3-2-7(11(13)18)4-9(8)16(20)21/h2-4H,5-6H2,1H3,(H2,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPXTSPYJZZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide generally involves:
- Starting from a substituted nitrobenzoic acid or its ester derivative.
- Conversion of the ester to the corresponding benzamide via ammonia treatment.
- Introduction of the imidazolidinylmethyl substituent through nucleophilic substitution or amide coupling reactions.
Preparation of 3-Nitrobenzamide Core
A key intermediate, 3-nitrobenzamide derivatives , can be prepared by ammonolysis of the corresponding methyl esters:
| Step | Reagents & Conditions | Details | Yield & Purity |
|---|---|---|---|
| Esterification | 4-iodo-3-nitrobenzoic acid refluxed with trimethyl orthoacetate at ~110°C for 15 h | Produces 4-iodo-3-nitrobenzoic acid methyl ester | 99% yield, 97.5% HPLC purity |
| Ammonolysis | Ester dissolved in methanol, cooled to −15°C, saturated with anhydrous ammonia gas, then stirred at 25°C for 3 days | Avoids hydrolysis by using anhydrous ammonia and controlled temperature | 95% yield, 98% HPLC purity |
| Purification | Crystallization from hot methanol and water | Results in >99.5% pure product, free from toxic solvents like acetonitrile | - |
This method avoids aqueous ammonia to prevent hydrolysis and uses methanol as a solvent for its high ammonia solubility and safer profile.
Introduction of the Imidazolidinylmethyl Group
While direct literature on the exact substitution to form 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is limited, analogous methods for introducing aminoalkyl substituents on nitrobenzamides involve:
- Nucleophilic substitution of halogenated nitrobenzamides with amino-substituted imidazolidine derivatives.
- Amide bond formation using coupling agents such as carbodiimides in aprotic solvents.
For example, related nitrobenzamide derivatives have been synthesized by:
| Reaction | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amide formation | 4-fluoro-3-nitrobenzoic acid reacted with methylamine using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane/THF at 20°C for 2 h | 91% | High efficiency amidation under mild conditions |
| Aminoalkyl substitution | 4-fluoro-N-methyl-3-nitrobenzamide reacted with 3-methoxypropylamine and N-ethyl-N,N-diisopropylamine in dichloromethane at room temperature overnight | 99% | Followed by purification via flash chromatography |
| Microwave-assisted substitution | Same substrate reacted with 2-(methyloxy)ethylamine and diisopropylethylamine in ethanol at 150°C for 15 min under microwave irradiation | 86% | Rapid reaction with high purity product |
These methods suggest that the imidazolidinylmethyl group can be introduced via nucleophilic substitution or amide coupling using appropriate amines and coupling agents under controlled conditions.
Reaction Conditions and Optimization
| Parameter | Optimal Conditions | Remarks |
|---|---|---|
| Solvent | Methanol preferred for ammonolysis; dichloromethane, THF for amidation | Methanol dissolves ammonia well; dichloromethane is good for carbodiimide coupling |
| Temperature | −15°C to room temperature for ammonolysis; 20°C for amidation; up to 150°C under microwave for substitution | Cooling prevents ester hydrolysis; microwave accelerates reactions |
| Reaction Time | 3 days for ammonolysis; 2 h for amidation; overnight for substitution | Longer time ensures complete conversion in ammonolysis |
| Purification | Crystallization from methanol/water; flash chromatography for substituted products | Ensures high purity (>99.5%) and removal of residual solvents |
Analytical Data Supporting Preparation
- 1H-NMR spectra confirm the presence of aromatic protons and amide NH groups.
- 13C-NMR data show characteristic carbonyl and aromatic carbons.
- HPLC purity typically exceeds 98%, indicating high product quality.
- MS (mass spectrometry) confirms molecular weight consistent with the target compound.
For example, 4-iodo-3-nitrobenzamide showed:
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-iodo-3-nitrobenzoic acid | Reflux with trimethyl orthoacetate, 110°C, 15 h | 4-iodo-3-nitrobenzoic acid methyl ester | 99 | 97.5 (HPLC) | Esterification |
| 2 | 4-iodo-3-nitrobenzoic acid methyl ester | Saturated anhydrous ammonia in methanol, −15°C to 25°C, 3 days | 4-iodo-3-nitrobenzamide | 95 | 98 (HPLC) | Ammonolysis |
| 3 | 4-fluoro-3-nitrobenzoic acid | Carbodiimide coupling with methylamine, 20°C, 2 h | 4-fluoro-N-methyl-3-nitrobenzamide | 91 | >90 | Amidation |
| 4 | 4-fluoro-N-methyl-3-nitrobenzamide | Aminoalkyl substitution with amines, RT to 150°C (microwave) | Substituted nitrobenzamide derivatives | 86–99 | >95 | Nucleophilic substitution |
Chemical Reactions Analysis
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazolidinone ring may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The target compound shares key structural motifs with other benzamide and imidazolidinone derivatives. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Effects : The 3-nitro group in the target compound likely enhances electrophilic reactivity compared to the 3-methyl substituent in ’s compound, which may influence binding to metal catalysts or biological targets.
- Imidazolidinone Ring: The 2,5-dioxoimidazolidine moiety in the target compound is structurally analogous to the imidazolidinone groups in ’s PCSK9 inhibitors.
- Synthetic Flexibility: Unlike the peptide-linked imidazolidinones in , the target compound’s simpler structure may offer advantages in pharmacokinetics (e.g., oral bioavailability) but could limit selectivity.
Pharmacological Potential
While direct dose-effect data for the target compound are unavailable, ’s statistical methods for evaluating median effective dose (ED₅₀) and slope parameters could be applied to future studies. For example, the imidazolidinone-containing analogs in achieved IC₅₀ values in the nanomolar range for PCSK9 inhibition, suggesting that the target compound’s nitrobenzamide-imidazolidinone hybrid structure might similarly modulate enzyme activity .
Biological Activity
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 247.25 g/mol. Its structure features a nitro group attached to a benzamide moiety, which is linked to an imidazolidinone derivative. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide can be attributed to several mechanisms:
- Inhibition of Angiogenesis : Similar nitrobenzoate-derived compounds have shown antiangiogenic properties by disrupting vascular endothelial growth factor (VEGF) signaling pathways. For instance, studies have indicated that certain nitrobenzoate compounds inhibit endothelial cell proliferation and migration, leading to reduced angiogenesis in vivo models such as zebrafish embryos .
- Antitumor Activity : Nitrobenzoate derivatives are known for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antiangiogenic | Inhibition of endothelial cell migration | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Inhibition of vascular development | Disruption of VEGF signaling |
Case Studies
- Zebrafish Model Study : A study investigated the effects of a nitrobenzoate-derived compound (X8) on vascular development using zebrafish embryos. The results showed significant vascular defects attributed to impaired endothelial cell migration and proliferation, suggesting that similar compounds may exhibit comparable antiangiogenic effects .
- Cancer Cell Line Studies : Various studies have demonstrated that nitrobenzoate derivatives can suppress metastatic activity in cancer cell lines by inhibiting specific pathways involved in tumor progression. These findings indicate a promising avenue for developing new anticancer agents based on the structure of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide .
Q & A
Basic: What synthetic routes are effective for preparing 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide, and what are their critical reaction parameters?
Answer:
Effective synthetic routes involve:
- Acyl chloride-amine coupling : React 3-nitrobenzoyl chloride with a substituted imidazolidinone precursor. Use anhydrous solvents (e.g., dichloromethane) and a 1:1.2 molar ratio to minimize side products. Excess protonating agents (e.g., polyphosphoric acid) and elevated temperatures (80–120°C) promote cyclization to form the imidazolidinone ring .
- Stepwise purification : Employ column chromatography (chloroform:methanol = 3:1 v/v) to isolate intermediates, followed by recrystallization from dimethyl ether for final product purity .
- Key parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize leaving group quality (acyl chlorides preferred over carboxylic acids) to enhance yield .
Advanced: How can computational methods predict the reactivity of functional groups in this compound during derivatization?
Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify nucleophilic (nitro group) and electrophilic (carbonyl) sites. For example, the nitro group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack .
- Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to model transition states for reactions at the imidazolidinone ring. Validate predictions with kinetic experiments (e.g., stopped-flow UV spectroscopy) to confirm activation barriers .
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the nitrobenzamide (δ ~8.2 ppm for aromatic protons) and imidazolidinone (δ ~3.5–4.0 ppm for methylene groups) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at ~345 m/z for C13H12N4O5) .
- HPLC-UV : Assess purity using a C18 column (acetonitrile/water gradient, λmax = 270 nm for nitro absorption) .
Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry data during structural elucidation?
Answer:
- 2D NMR correlation : Use HSQC/HMBC to confirm connectivity, especially for overlapping signals (e.g., imidazolidinone methyl vs. benzamide protons) .
- High-resolution mass spectrometry (HRMS) : Differentiate isotopic patterns to rule out adducts (e.g., sodium/potassium clusters) .
- X-ray crystallography : Resolve tautomeric forms or stereochemical ambiguities, as demonstrated for benzimidazole derivatives .
Basic: What are the common side products formed during synthesis, and how can they be minimized?
Answer:
- By-products : Over-alkylated imidazolidinones or unreacted nitro intermediates due to excess reagents.
- Mitigation :
Advanced: What methodological considerations are critical for designing long-term environmental stability studies?
Answer:
- Compartmental analysis : Assess abiotic degradation in water/soil (pH 4–9) and biotic transformation via microbial assays. Sample at intervals (0, 30, 90 days) and analyze via LC-MS/MS .
- Ecotoxicological endpoints : Measure LC50 in Daphnia magna and EC50 in algal growth inhibition tests to model ecological risks .
Basic: How should researchers design pH-dependent stability assays for this compound?
Answer:
- Buffer preparation : Use HCl (pH 1–3), phosphate (pH 5–8), and NaOH (pH 10–12). Incubate samples at 37°C for 7 days.
- Sampling : Collect aliquots at 0, 24, 72, and 168 hours. Quench reactions with cold methanol.
- Analysis : Quantify degradation via HPLC-UV (retention time ~8.2 min) and identify products using HRMS .
Advanced: What strategies optimize the reaction yield when functionalizing the imidazolidinone moiety?
Answer:
- Protection-deprotection : Temporarily shield the nitro group with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .
- Coupling agents : Use HATU/DIPEA in DMF for efficient amide bond formation between intermediates .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hours) and improve yield by 15–20% .
Basic: What spectroscopic signatures distinguish this compound from structurally similar nitrobenzamides?
Answer:
- FT-IR : Unique C=O stretches at 1680 cm⁻¹ (imidazolidinone) and 1720 cm⁻¹ (benzamide) .
- UV-Vis : Dual absorption bands at 270 nm (nitro group) and 320 nm (conjugated imidazolidinone) .
Advanced: How can surface plasmon resonance (SPR) elucidate binding kinetics with biological targets?
Answer:
- Immobilization : Covalently attach the compound to a CM5 sensor chip via amine coupling (EDC/NHS chemistry).
- Kinetic profiling : Inject protein solutions (0.1–10 μM) and fit data to a 1:1 Langmuir model to calculate ka (association) and kd (dissociation) rates .
- Validation : Compare SPR results with ITC-derived ΔG and ΔH values for thermodynamic consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
